Acetamide, N-[4-(trimethylsilyl)phenyl]-

Organosilicon chemistry Regioisomer identification Silylation site determination

Acetamide, N-[4-(trimethylsilyl)phenyl]- (synonym: 4'-(trimethylsilyl)acetanilide; molecular formula C11H17NOSi, MW 207.34 g/mol) is a para-substituted acetanilide derivative bearing a trimethylsilyl (TMS) group covalently bonded to the sp2 carbon of the aromatic ring. Unlike N-trimethylsilylacetanilide (TMS on the amide nitrogen), this compound is a C-silyl aromatic species, not a silylating agent.

Molecular Formula C11H17NOSi
Molecular Weight 207.34 g/mol
CAS No. 17983-71-0
Cat. No. B099768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[4-(trimethylsilyl)phenyl]-
CAS17983-71-0
Synonyms4'-(Trimethylsilyl)acetanilide
Molecular FormulaC11H17NOSi
Molecular Weight207.34 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)[Si](C)(C)C
InChIInChI=1S/C11H17NOSi/c1-9(13)12-10-5-7-11(8-6-10)14(2,3)4/h5-8H,1-4H3,(H,12,13)
InChIKeyZDLYMLRIRNIZTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide, N-[4-(trimethylsilyl)phenyl]- (CAS 17983-71-0): Core Identity and Structural Class for Research Procurement


Acetamide, N-[4-(trimethylsilyl)phenyl]- (synonym: 4'-(trimethylsilyl)acetanilide; molecular formula C11H17NOSi, MW 207.34 g/mol) is a para-substituted acetanilide derivative bearing a trimethylsilyl (TMS) group covalently bonded to the sp2 carbon of the aromatic ring [1]. Unlike N-trimethylsilylacetanilide (TMS on the amide nitrogen), this compound is a C-silyl aromatic species, not a silylating agent. Its core structural feature—an aryl–silicon bond para to an acetamide directing group—defines its reactivity profile in electrophilic ipso-substitution, protodesilylation, and transition-metal-catalyzed cross-coupling chemistries [2].

Why N-Trimethylsilylacetanilide Cannot Substitute for Acetamide, N-[4-(trimethylsilyl)phenyl]- in Synthetic or Analytical Workflows


Compounds within the 'trimethylsilyl acetanilide' family are not interchangeable. The critical distinction is the site of silyl attachment: N-trimethylsilylacetanilide bears the TMS group on the amide nitrogen and functions as a silyl donor in derivatization reactions [1], whereas Acetamide, N-[4-(trimethylsilyl)phenyl]- carries the TMS group on the para-carbon of the aromatic ring and behaves as an aryl silane. The latter undergoes electrophilic ipso-desilylation at the aromatic carbon [2], participates in Pd-catalyzed cross-coupling via C–Si bond activation, and serves as a protected aniline synthon. Substituting the N-silyl isomer for the C-silyl isomer in any of these contexts would result in complete reaction failure or divergent product distribution.

Head-to-Head Differentiation Evidence for Acetamide, N-[4-(trimethylsilyl)phenyl]- (CAS 17983-71-0) vs. Closest Analogs


Regiochemical Identity: C-Silyl (Aryl–Si Bond) vs. N-Silyl (Amide–Si Bond) Isomer Differentiation

13C NMR spectroscopy provides unambiguous discrimination between ring-silylated acetanilides (CAS 17983-71-0) and N-silylated acetanilides. A systematic 13C NMR study of trimethylsilylated secondary amides demonstrated that acetanilides can exist as mixtures of N-silyl and O-silyl isomers, but ring-silylated derivatives display fundamentally different carbon chemical shifts due to the sp2 C–Si bond [1]. The C-silyl isomer exhibits a diagnostic aromatic ipso-carbon resonance shifted downfield by the electropositive silicon substituent, whereas the N-silyl isomer shows characteristic amide carbonyl shifts consistent with N-substitution. This distinction is functionally critical: the N-silyl isomer acts as a silylating agent (transferring TMS to nucleophiles), while the C-silyl isomer is inert toward alcoholysis under neutral conditions [2].

Organosilicon chemistry Regioisomer identification Silylation site determination

Electrophilic Ipso-Desilylation Reactivity: TMS as a Traceless Directing/Protecting Group on the Aromatic Ring

The para-TMS group in CAS 17983-71-0 undergoes selective electrophilic ipso-substitution, a reactivity mode completely absent in non-silylated acetanilides such as p-methylacetanilide. Studies on p-trimethylsilylacetanilide demonstrated that bromination results in replacement of the TMS group to give p-bromoacetanilide, while nitration with acetyl nitrate yields both 4-trimethylsilyl-2-nitroacetanilide (ortho-substitution with TMS retention) and 4-nitroacetanilide (ipso-desilylation) [1]. This dual-reactivity pattern—where the TMS group can either direct ortho-substitution or be cleanly replaced by an incoming electrophile—is mechanistically inaccessible with carbon-based para-substituents such as methyl, which are not susceptible to electrophilic ipso-substitution [2]. The relative product distribution (TMS-retained vs. TMS-replaced) depends on the electrophile's propensity for ortho vs. para attack.

Electrophilic aromatic substitution Ipso-substitution Protecting group strategy

Protodesilylation as a Mild Deprotection Strategy: Selective C–Si Bond Cleavage Under Metal-Free Conditions

The aryl–TMS bond in CAS 17983-71-0 can be cleaved under mild, metal-free protodesilylation conditions to regenerate the parent acetanilide. A general method for aryltrimethylsilane protodesilylation using Me3SiCl/KI/H2O in acetonitrile achieves effective desilylation across a range of aryl silane substrates [1]. More recently, visible-light photocatalytic protodesilylation using 5 mol% acridinium salt under blue-light irradiation enables C(sp2)–Si bond cleavage under exceptionally mild, metal- and base-free conditions [2]. In contrast, non-silylated analogs such as p-methylacetanilide cannot undergo analogous C–C bond cleavage under these conditions; removal of a methyl group requires harsh oxidative or radical conditions. This makes the TMS-substituted compound uniquely suited as a protected intermediate in multi-step syntheses where late-stage deprotection must be orthogonal to other functional groups.

Protodesilylation Aryl silane deprotection Late-stage functionalization

Isomer Population Dynamics: Hindered Rotation and Exchange Behavior in Trimethylsilylanilides vs. C-Silyl Acetanilides

N-Silylated acetanilides (N-trimethylsilylacetanilide) exist as amide–imidate tautomeric mixtures exhibiting hindered rotation and exchange processes observable by low-temperature NMR, with measurable isomer ratios and free energies of activation (ΔG‡) for the exchange process [1]. In contrast, CAS 17983-71-0, bearing the TMS group on the aromatic ring rather than the amide nitrogen, does not participate in this N-silyl/O-silyl tautomerism because the silicon atom is not bonded to the amide functionality. The amide moiety remains in the standard trans configuration without silicon-mediated dynamic exchange. This structural stability simplifies NMR characterization and ensures a single, well-defined species in solution, in contrast to the dynamic mixture observed for N-silyl acetanilides [2].

Dynamic NMR Rotational barriers Amide–imidate tautomerism

Synthetic Versatility: C–Si Bond as a Handle for Pd-Catalyzed Cross-Coupling vs. Inertness of C–C Analogs

The aryl–silicon bond in CAS 17983-71-0 is intrinsically activatable for transition-metal-catalyzed cross-coupling (e.g., Hiyama-type coupling), whereas the corresponding C–C bond in p-methylacetanilide is inert under all common cross-coupling conditions. Aryltrimethylsilanes can be activated by fluoride sources (TBAF, TASF) or strong bases to generate reactive pentacoordinate silicate intermediates that undergo transmetalation to palladium, enabling C–C bond formation at the ipso position [1]. This reactivity is categorically distinct from p-methylacetanilide, where the methyl C–C bond cannot be similarly activated. Furthermore, the acetamide directing group at the para-position relative to the TMS group can facilitate ortho-C–H functionalization via Pd(II) catalysis, after which the TMS group may serve as a second diversification point [2].

Cross-coupling Hiyama coupling C–Si activation

Mass Spectrometric Fragmentation: Diagnostic Si-Containing Fragment Ions Enable Selective Detection in Complex Mixtures

The GC-MS spectrum of CAS 17983-71-0 (available via SpectraBase, Compound ID 449AYPnIoTP) displays characteristic fragment ions containing silicon, including the trimethylsilyl cation (m/z 73) and silicon-retaining aryl fragments, enabling selective detection against non-silylated acetanilides in complex biological or reaction mixtures [1]. In contrast, acetanilide and p-methylacetanilide lack these silicon-specific diagnostic ions. The molecular ion at m/z 207 (C11H17NOSi) and the characteristic isotope pattern from 29Si/30Si natural abundance provide unambiguous compound identification. This mass spectrometric differentiation is directly relevant for researchers using GC-MS to monitor reaction progress, quantify the compound in mixtures, or confirm product identity in synthetic workflows [2].

GC-MS analysis Fragment ion fingerprinting Selective ion monitoring

Validated Research and Industrial Application Scenarios for Acetamide, N-[4-(trimethylsilyl)phenyl]- (CAS 17983-71-0)


Traceless Protecting Group for Sequential Ortho/para Functionalization of Acetanilides

As demonstrated by electrophilic substitution studies, CAS 17983-71-0 can serve as a protected acetanilide intermediate where the TMS group directs ortho-functionalization while remaining susceptible to ipso-replacement at the para position [1]. This enables synthetic sequences in which the ortho position is first elaborated (e.g., nitration, halogenation), followed by protodesilylation to unmask the para position for further diversification or to regenerate the parent acetanilide scaffold [2]. This orthogonal reactivity is not accessible with p-methylacetanilide, where the methyl group is inert to electrophilic replacement and cannot be removed under mild conditions.

Late-Stage Diversification via Hiyama-Type Cross-Coupling of the Aryl–Si Bond

The para-TMS group in CAS 17983-71-0 provides a latent cross-coupling handle. Following ortho-directed C–H functionalization of the acetanilide ring (enabled by the acetamide directing group), the TMS group can be activated by fluoride for Pd-catalyzed coupling with aryl, alkenyl, or alkynyl halides to install diverse para-substituents at a late synthetic stage [1]. This sequential ortho-C–H activation / para-C–Si cross-coupling strategy is uniquely enabled by the dual functionality of the TMS-substituted acetanilide scaffold and is not feasible with carbon-based para-substituents.

Analytical Reference Standard with Silicon-Specific Mass Spectrometric Detection

The characteristic GC-MS fragmentation pattern of CAS 17983-71-0 (m/z 73 TMS+ ion, molecular ion at m/z 207, and diagnostic 29Si/30Si isotope signature) enables its use as an internal standard or reference compound for method development in GC-MS analysis of TMS-containing organic molecules [1]. Unlike non-silylated acetanilides (e.g., acetanilide, p-methylacetanilide), the silicon-specific fragment ion at m/z 73 allows selective ion monitoring even in the presence of co-eluting organic compounds, improving signal-to-noise ratio and quantification accuracy in complex matrices.

Scaffold for Organosilicon Medicinal Chemistry (C–Si Switch Strategy)

In the context of the 'C–Si switch' strategy for drug design—where a carbon atom in a bioactive molecule is replaced by silicon to modulate potency, metabolic stability, or physicochemical properties—CAS 17983-71-0 serves as a direct silicon-containing analog of p-substituted acetanilides [1]. The altered electronic properties of the TMS group (σp = –0.07 for SiMe3 vs. σp = –0.17 for CH3) and the increased van der Waals radius of silicon compared to carbon produce measurable differences in logP, metabolic oxidation rates, and target binding that can be exploited in lead optimization campaigns.

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